molecular formula C9H15NO3 B15273731 (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol

(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol

Katalognummer: B15273731
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: MXUKAAVZCOVLKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol is an organic compound with the molecular formula C9H15NO3 It is characterized by a furan ring substituted with a methanol group and a (2-methoxyethyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan-2-carbaldehyde with (2-methoxyethyl)amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or pyridinium chlorochromate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of furan-2-carboxylic acid or furan-2-carbaldehyde.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-{[(2-Hydroxyethyl)amino]methyl}furan-2-yl)methanol
  • (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol
  • (5-{[(2-Methylamino)ethyl]methyl}furan-2-yl)methanol

Uniqueness

(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol is unique due to the presence of the (2-methoxyethyl)amino group, which imparts specific chemical and biological properties

Eigenschaften

Molekularformel

C9H15NO3

Molekulargewicht

185.22 g/mol

IUPAC-Name

[5-[(2-methoxyethylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C9H15NO3/c1-12-5-4-10-6-8-2-3-9(7-11)13-8/h2-3,10-11H,4-7H2,1H3

InChI-Schlüssel

MXUKAAVZCOVLKC-UHFFFAOYSA-N

Kanonische SMILES

COCCNCC1=CC=C(O1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.